

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name: *2-chloro-N-(1H-pyrazol-3-yl)benzamide*
Cat. No.: *B8759202*

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The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features allow it to serve as a versatile scaffold for designing compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The ability of the pyrazole ring to engage in various non-covalent interactions with biological targets has led to its incorporation into numerous clinically successful drugs.

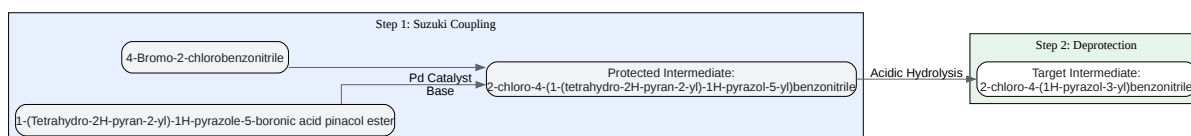
This guide focuses on a specific and strategically important pyrazole derivative: 2-chloro-4-(1H-pyrazol-3-yl)benzamide. While not a therapeutic agent itself, this compound has emerged in the patent literature as a critical building block for the synthesis of potent, next-generation androgen receptor (AR) antagonists. The development of such antagonists is of paramount importance in the treatment of androgen-dependent pathologies, most notably prostate cancer. This document will provide an in-depth exploration of the synthesis of this key intermediate, its chemical characteristics, and its pivotal role in the construction of advanced therapeutic candidates, as detailed in the patent literature.

Synthesis of the Core Intermediate: 2-chloro-4-(1H-pyrazol-3-yl)benzotrile

The efficient and scalable synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzotrile is a critical first step in the development pathway of several patented androgen receptor antagonists. Patent literature, such as EP3280710B1, outlines a robust synthetic strategy centered around a Suzuki coupling reaction.[3] This approach offers high yields and good functional group tolerance, making it suitable for industrial-scale production.

Synthetic Workflow Overview

The synthesis involves the palladium-catalyzed cross-coupling of a protected pyrazole-boronic acid derivative with a halogenated benzonitrile. A subsequent deprotection step then yields the desired intermediate.



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Caption: Synthetic workflow for 2-chloro-4-(1H-pyrazol-3-yl)benzotrile.

Detailed Experimental Protocol: Suzuki Coupling and Deprotection

The following protocol is a representative synthesis adapted from methodologies described in the patent literature[3].

Step 1: Synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzotrile (Protected Intermediate)

- **Reactor Setup:** To a suitable reaction vessel, add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.0 eq), 4-bromo-2-chlorobenzotrile (1.1 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.01 eq).
- **Solvent and Base Addition:** Add a solvent system of tetrahydrofuran (THF) and water (e.g., 4:1 v/v) and a base such as sodium carbonate (3.0 eq).
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain under an inert atmosphere (e.g., nitrogen) for 4-6 hours, monitoring for completion by HPLC or TLC.
- **Work-up and Isolation:** Upon completion, cool the mixture to room temperature. Distill off the THF under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the protected intermediate as a crude solid, which can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzotrile (Target Intermediate)

- **Acidic Hydrolysis:** Suspend the crude protected intermediate from Step 1 in a suitable solvent such as ethanol. Add a solution of 10% hydrochloric acid.
- **Reaction:** Heat the mixture to 50-60 °C and stir for 2-4 hours until the deprotection is complete (monitored by HPLC).
- **Neutralization and Isolation:** Cool the reaction mixture. Add a base, such as aqueous sodium hydroxide, to neutralize the acid and precipitate the final product. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-chloro-4-(1H-pyrazol-3-yl)benzotrile.^[3]

Chemical Properties and Characterization

The identity and purity of 2-chloro-4-(1H-pyrazol-3-yl)benzotrile are confirmed through standard analytical techniques.

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ ClN ₃	[4]
Molecular Weight	203.63 g/mol	[4]
IUPAC Name	2-chloro-4-(1H-pyrazol-3-yl)benzotrile	[4]
Appearance	Off-white to pale yellow solid	Inferred from patents

Characterization data, as would be expected from patent filings, typically includes:

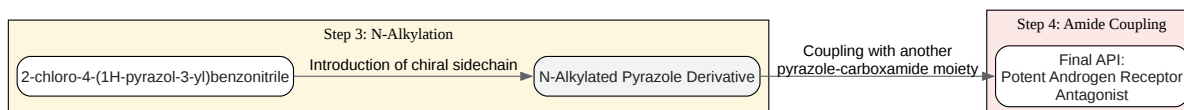
- ¹H NMR: Protons on the pyrazole and benzene rings will show characteristic chemical shifts and coupling patterns.
- Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight confirms the identity of the compound.

Application in the Synthesis of Androgen Receptor Antagonists

The strategic value of 2-chloro-4-(1H-pyrazol-3-yl)benzotrile lies in its function as a versatile scaffold for building highly potent androgen receptor antagonists. The pyrazole and benzotrile moieties serve as anchor points for introducing additional chemical functionalities that are crucial for high-affinity binding to the androgen receptor.

A prominent example from patent WO 2011/051540, and further detailed in EP3280710B1, is the synthesis of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide, a potent AR antagonist.[3]

Synthetic Pathway to a Final Active Pharmaceutical Ingredient (API)



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Caption: Conversion of the core intermediate to a final API.

The synthesis proceeds via:

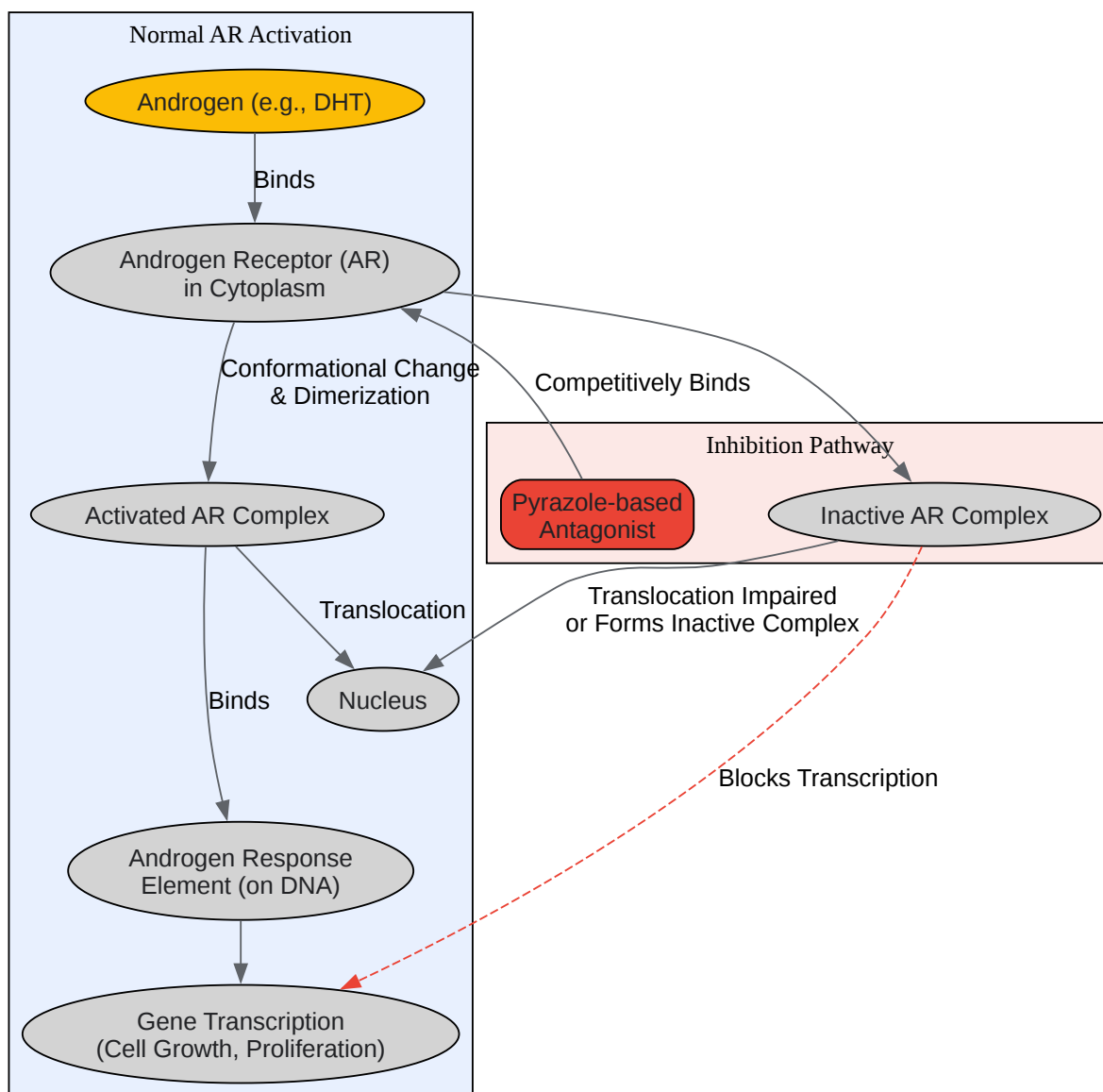
- **N-Alkylation:** The pyrazole nitrogen of the core intermediate is alkylated with a chiral sidechain. This step is crucial for establishing the correct stereochemistry required for potent biological activity.
- **Further Functionalization:** The resulting molecule is then coupled with another functionalized pyrazole ring, often a pyrazole-carboxamide, to complete the structure of the final active pharmaceutical ingredient.

Mechanism of Action: Androgen Receptor Antagonism

The final compounds synthesized from the 2-chloro-4-(1H-pyrazol-3-yl)benzotrile intermediate function as highly specific antagonists of the androgen receptor.

Androgen Receptor Signaling Pathway and Inhibition

The androgen receptor is a ligand-activated transcription factor. In prostate cancer, aberrant AR signaling drives tumor growth and proliferation. The antagonists developed from the pyrazole core function by competitively binding to the ligand-binding domain (LBD) of the AR, preventing its activation by endogenous androgens like testosterone and dihydrotestosterone (DHT).



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Caption: Mechanism of androgen receptor antagonism.

This inhibition effectively shuts down the downstream signaling cascade that promotes cancer cell survival and growth, making these compounds highly effective therapeutic agents.

Conclusion

2-chloro-4-(1H-pyrazol-3-yl)benzotrile represents a quintessential example of a modern chemical building block in drug discovery. While simple in structure, its carefully designed arrangement of a pyrazole ring, a chlorinated phenyl group, and a nitrile function provides an ideal platform for the construction of complex, highly specific, and potent pharmaceutical agents. The patent literature underscores its established role in the synthesis of advanced androgen receptor antagonists, highlighting the ongoing importance of pyrazole chemistry in addressing significant unmet medical needs, particularly in the field of oncology. The synthetic routes and applications detailed herein provide a clear roadmap for researchers and scientists engaged in the development of novel therapeutics targeting nuclear hormone receptors.

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